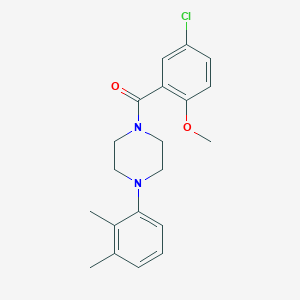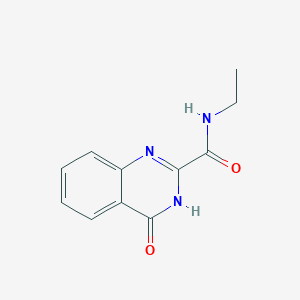
2-(cyclohexylamino)-6-methyl-4(3H)-pyrimidinone hydrochloride
Vue d'ensemble
Description
2-(cyclohexylamino)-6-methyl-4(3H)-pyrimidinone hydrochloride, also known as CX-5461, is a small molecule inhibitor that has gained significant interest in the field of cancer research. CX-5461 is a selective inhibitor of RNA polymerase I (Pol I) transcription, a process that is essential for the production of ribosomal RNA (rRNA) and the subsequent assembly of ribosomes. The overexpression of rRNA and ribosomes is a hallmark of many cancer cells, and inhibition of Pol I transcription has been shown to selectively target cancer cells while sparing normal cells.
Mécanisme D'action
The mechanism of action of 2-(cyclohexylamino)-6-methyl-4(3H)-pyrimidinone hydrochloride is based on its ability to selectively inhibit Pol I transcription. Pol I is responsible for the transcription of rRNA, which is an essential component of ribosomes. Inhibition of Pol I transcription by 2-(cyclohexylamino)-6-methyl-4(3H)-pyrimidinone hydrochloride leads to a reduction in the production of rRNA and ribosomes, which in turn leads to a decrease in protein synthesis and cell proliferation. Cancer cells, which often have an increased demand for protein synthesis, are particularly sensitive to the inhibition of Pol I transcription.
Biochemical and Physiological Effects
2-(cyclohexylamino)-6-methyl-4(3H)-pyrimidinone hydrochloride has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inhibiting Pol I transcription, 2-(cyclohexylamino)-6-methyl-4(3H)-pyrimidinone hydrochloride has been shown to induce DNA damage and activate the p53 tumor suppressor pathway. These effects are thought to contribute to the anti-cancer activity of 2-(cyclohexylamino)-6-methyl-4(3H)-pyrimidinone hydrochloride, as they can lead to cell cycle arrest and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(cyclohexylamino)-6-methyl-4(3H)-pyrimidinone hydrochloride is its selectivity for cancer cells, which allows for targeted therapy with minimal toxicity to normal cells. Additionally, 2-(cyclohexylamino)-6-methyl-4(3H)-pyrimidinone hydrochloride has been shown to have synergistic effects with other forms of chemotherapy, which may allow for more effective treatment of cancer. However, one limitation of 2-(cyclohexylamino)-6-methyl-4(3H)-pyrimidinone hydrochloride is its potential for off-target effects, as Pol I transcription is also important for the normal functioning of non-cancerous cells. Careful dosing and monitoring may be necessary to minimize the risk of toxicity.
Orientations Futures
There are several potential future directions for research involving 2-(cyclohexylamino)-6-methyl-4(3H)-pyrimidinone hydrochloride. One area of interest is the development of biomarkers to predict response to 2-(cyclohexylamino)-6-methyl-4(3H)-pyrimidinone hydrochloride treatment. Additionally, further studies are needed to determine the optimal dosing and scheduling of 2-(cyclohexylamino)-6-methyl-4(3H)-pyrimidinone hydrochloride, as well as its potential for combination therapy with other forms of chemotherapy. Finally, the development of 2-(cyclohexylamino)-6-methyl-4(3H)-pyrimidinone hydrochloride analogs with improved pharmacokinetic properties may allow for more effective and targeted therapy.
Applications De Recherche Scientifique
2-(cyclohexylamino)-6-methyl-4(3H)-pyrimidinone hydrochloride has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. These studies have demonstrated that 2-(cyclohexylamino)-6-methyl-4(3H)-pyrimidinone hydrochloride exhibits potent anti-cancer activity against a wide range of tumor types, including breast, ovarian, and hematological malignancies. 2-(cyclohexylamino)-6-methyl-4(3H)-pyrimidinone hydrochloride has also been shown to sensitize cancer cells to other forms of chemotherapy, suggesting that it may have potential as a combination therapy.
Propriétés
IUPAC Name |
2-(cyclohexylamino)-4-methyl-1H-pyrimidin-6-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O.ClH/c1-8-7-10(15)14-11(12-8)13-9-5-3-2-4-6-9;/h7,9H,2-6H2,1H3,(H2,12,13,14,15);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRSWPLKLNWMFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NC2CCCCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclohexylamino)-4-methyl-1H-pyrimidin-6-one;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]acetamide](/img/structure/B3733642.png)
![5-[5-(3,5-dimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B3733648.png)
![5-[(2,3-dihydro-1H-inden-5-ylamino)methylene]-1-(2-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3733650.png)
![3H-pyrazolo[3',4':4,5][1,2,3]triazino[1,6-a]benzimidazole](/img/structure/B3733653.png)
![2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)acetamide](/img/structure/B3733660.png)
![1-(4-methoxyphenyl)-5-({5-[(4-methylphenyl)thio]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3733671.png)

![2-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B3733684.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinecarboxamide](/img/structure/B3733689.png)
![3-allyl-5-ethyl-6-hydroxy-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-pyrimidinone](/img/structure/B3733690.png)


![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3733736.png)
![N-(2,5-dichlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3733742.png)